6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position of the pyridine ring and a phenylbutyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 1-phenylbutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chloro group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- 6-chloro-N-(2-phenylethyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide is unique due to its specific structural features, such as the phenylbutyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-2-6-14(12-7-4-3-5-8-12)19-16(20)13-9-10-15(17)18-11-13/h3-5,7-11,14H,2,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYPDTONIXVQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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